2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane CAS 1370412-35-3 properties
2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane CAS 1370412-35-3 properties
An In-Depth Technical Guide to 2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane (CAS 1370412-35-3): Properties, Synthesis, and Applications in Modern Organic Chemistry
Introduction
2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane is a cyclic boronate ester that serves as a crucial building block in modern synthetic chemistry. As a derivative of boronic acid, it offers enhanced stability and ease of handling, making it a preferred reagent for researchers in pharmaceuticals and materials science. Its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds. The presence of the 4-tert-butylphenyl group provides specific steric and electronic properties, influencing the reactivity of the molecule and imparting desirable characteristics, such as increased solubility and metabolic stability, to the final products. This guide provides a comprehensive overview of its properties, a plausible synthetic route, its application in cross-coupling chemistry, and essential safety protocols for laboratory use.
Section 1: Physicochemical Properties and Specifications
The fundamental properties of 2-(4-(tert-Butyl)phenyl)-1,3,2-dioxaborinane are summarized below. These specifications are critical for its proper handling, storage, and application in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 1370412-35-3 | [1][2] |
| Molecular Formula | C₁₃H₁₉BO₂ | [1] |
| Molecular Weight | 218.1 g/mol | [2] |
| Physical Form | Solid | [3][4] |
| Purity | ≥98% | [3][4] |
| Storage Temperature | 2-8°C, under inert atmosphere | [3][4] |
| InChI | 1S/C13H19BO2/c1-13(2,3)11-5-7-12(8-6-11)14-15-9-4-10-16-14/h5-8H,4,9-10H2,1-3H3 | |
| InChIKey | HZBDNJVQDZVZBJ-UHFFFAOYSA-N | |
| SMILES | CC(C)(C)c1ccc(cc1)B1OCCCCO1 | Inferred from structure |
Section 2: Synthesis and Characterization
While specific synthetic preparations for this exact compound are not widely published, a robust and common strategy for creating aryl boronate esters involves the reaction of an organometallic reagent with a trialkyl borate, followed by esterification with a diol. The 1,3,2-dioxaborinane ring is formed using 1,3-propanediol.
Plausible Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 1-bromo-4-(tert-butyl)benzene.
-
Formation of the Grignard Reagent: The aryl bromide is converted into the corresponding Grignard reagent by reacting it with magnesium metal.
-
Borylation and Esterification: The Grignard reagent reacts with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in an anhydrous solvent at low temperatures. The resulting boronic acid intermediate is then directly esterified with 1,3-propanediol under conditions that remove water to drive the reaction to completion.
Hypothetical Experimental Protocol
This protocol is a representative example based on established chemical principles and should be adapted and optimized under appropriate laboratory conditions.
-
Grignard Reagent Formation: To a flame-dried, three-neck flask under an argon atmosphere, add magnesium turnings (1.2 eq). Add a small crystal of iodine. Prepare a solution of 1-bromo-4-(tert-butyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF). Add a small portion of the bromide solution to the magnesium and warm gently to initiate the reaction. Once initiated, add the remaining bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for 2 hours until the magnesium is consumed.
-
Borylation: Cool the freshly prepared Grignard solution to -78°C (dry ice/acetone bath). Add triisopropyl borate (1.5 eq) dropwise via syringe, ensuring the internal temperature does not rise above -60°C. Stir the mixture at -78°C for 3 hours, then allow it to warm slowly to room temperature overnight.
-
Hydrolysis and Esterification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Acidify the mixture to pH ~2 with 2M HCl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, and filter. Concentrate the solvent under reduced pressure. To the crude boronic acid residue, add toluene and 1,3-propanediol (1.1 eq). Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Purification: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture and remove the solvent in vacuo. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product.
Expected Characterization Data
While a verified spectrum is not publicly available, the structure allows for the prediction of key signals that would confirm its identity.
| Analysis | Expected Observations |
| ¹H NMR | - Aromatic protons (AA'BB' system): Two doublets in the range of δ 7.2-7.8 ppm.- tert-Butyl group: A sharp singlet at ~δ 1.3 ppm (9H).- Dioxaborinane ring: Two triplets for the methylene groups adjacent to oxygen (~δ 4.0-4.2 ppm, 4H) and a multiplet for the central methylene group (~δ 2.0-2.2 ppm, 2H). |
| ¹³C NMR | - Aromatic carbons: Signals in the range of δ 125-155 ppm. The carbon attached to boron will be broad and may be difficult to observe.- tert-Butyl group: A quaternary carbon (~δ 35 ppm) and methyl carbons (~δ 31 ppm).- Dioxaborinane ring: Methylene carbons adjacent to oxygen (~δ 62 ppm) and the central methylene carbon (~δ 28 ppm). |
| ¹¹B NMR | A single, broad peak expected in the range of δ 20-30 ppm, characteristic of a tri-coordinate boronate ester. |
| Mass Spec (EI) | The molecular ion peak (M⁺) at m/z = 218.1. |
Section 3: Chemical Reactivity and Applications in Suzuki-Miyaura Coupling
The primary application of 2-(4-(tert-butyl)phenyl)-1,3,2-dioxaborinane is as a coupling partner in the Suzuki-Miyaura reaction. Boronate esters are often preferred over their corresponding boronic acids due to their improved stability, reduced tendency to undergo protodeboronation, and ease of purification.
The Suzuki-Miyaura Catalytic Cycle
The reaction facilitates the formation of a C-C bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. The cycle is a cornerstone of modern organic synthesis.
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar¹-X), forming a Pd(II) complex.
-
Transmetalation: A base activates the boronate ester, forming a borate complex. This complex then transfers the organic group (Ar²) from boron to the palladium center, regenerating the base and releasing the diol.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the complex, forming the new C-C bond (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which re-enters the cycle.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a typical coupling reaction with an aryl bromide and should be considered a starting point for optimization.
-
Reaction Setup: To a reaction vial, add 2-(4-(tert-butyl)phenyl)-1,3,2-dioxaborinane (1.2 eq), the desired aryl bromide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 eq).
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water.
-
Reaction Execution: Seal the vial and heat the mixture with vigorous stirring to 80-100°C. Monitor the reaction progress using TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Experimental Workflow Diagram
Section 4: Significance in Drug Discovery and Medicinal Chemistry
The 4-tert-butylphenyl moiety is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can significantly enhance pharmacokinetic properties. The bulky, lipophilic tert-butyl group can improve metabolic stability by sterically shielding adjacent positions from enzymatic degradation (e.g., by Cytochrome P450 enzymes). It also increases lipophilicity, which can improve membrane permeability and oral bioavailability.
Building blocks like 2-(4-(tert-butyl)phenyl)-1,3,2-dioxaborinane are instrumental in synthesizing complex molecular architectures. For instance, related boronic acid and ester intermediates are key in the synthesis of kinase inhibitors for cancer therapy, such as Crizotinib, where specific aryl-heteroaryl linkages are required for potent biological activity.[5] The ability to readily form these crucial bonds via Suzuki coupling makes this reagent class invaluable to drug development professionals.
Section 5: Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the reagent.
GHS Hazard Information
The compound is classified with the following hazards.[3][4]
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[7][8]
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[7] Avoid prolonged or repeated skin contact.[9]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.[6]
-
-
Hygiene: Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling.[8][10]
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] For long-term stability, store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) to prevent hydrolysis from atmospheric moisture.
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[10] The boronate ester is sensitive to moisture and can hydrolyze back to the boronic acid.
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WO2020055976 - TERT-BUTYL (S)-2-(4-(PHENYL)-6H-THIENO[3,2-F][12]TRIAZOLO[4,3-A][12]DIAZEPIN-6-YL) ACETATE DERIVATIVES AND RELATED COMPOUNDS AS BROMODOMAIN BRD4 INHIBITORS FOR TREATING CANCER - WIPO Patentscope. [Link]
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Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel” - Dalton Transactions (RSC Publishing). [Link]
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